

High-Resolution NMR Characterization of Pilocarpic Acid Sodium Salt

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Compound of Interest

Compound Name: Pilocarpic Acid Sodium Salt

CAS No.: 92598-79-3

Cat. No.: B1146557

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A Guide for Impurity Profiling in Ophthalmic Formulations

Executive Summary

Pilocarpine is a cornerstone therapeutic for the treatment of glaucoma and xerostomia. However, its stability is compromised by two primary degradation pathways: epimerization to isopilocarpine and hydrolysis of the lactone ring to pilocarpic acid.

In pharmaceutical formulations, pilocarpic acid often exists as a salt (e.g., sodium pilocarpate) due to pH buffering. Accurate characterization of this impurity is critical for regulatory compliance (ICH Q3B). This Application Note provides a definitive protocol for the structural characterization of **pilocarpic acid sodium salt** using 1D and 2D NMR spectroscopy, highlighting the diagnostic signals that differentiate it from the parent drug and its epimer.

Scientific Background & Mechanism

To interpret the NMR data, one must understand the structural transformation. Pilocarpine contains a butyrolactone ring fused to an imidazole moiety.

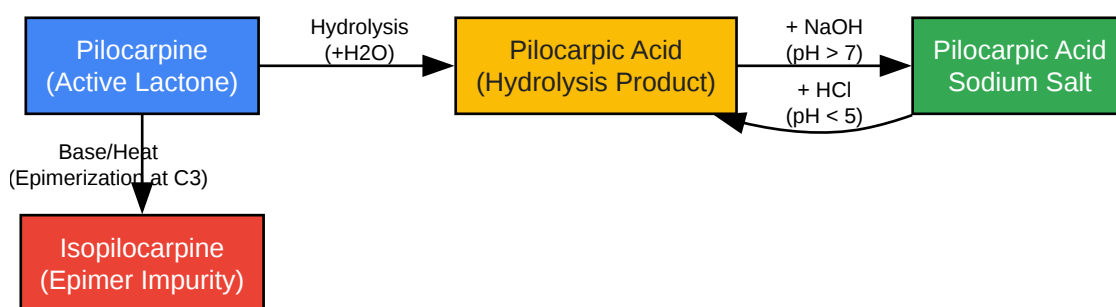
- The Parent (Pilocarpine): Contains a strained cyclic ester (lactone).
- The Impurity (Pilocarpic Acid Salt): Base-catalyzed hydrolysis opens the lactone ring, generating a

-hydroxy carboxylate.

This structural change results in significant shielding of the protons and carbons previously associated with the lactone ring.

2.1 Degradation Pathway Diagram

The following diagram illustrates the hydrolysis mechanism and the competing epimerization pathway.



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Figure 1: Degradation pathways of Pilocarpine. The hydrolysis to pilocarpic acid is irreversible under basic conditions, forming the stable salt.

Experimental Protocol

3.1 Materials and Reagents

- Analyte: **Pilocarpic acid sodium salt** (isolated impurity or generated in situ).
- Solvent: Deuterium Oxide (

), 99.9% D.
- Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4). Note: TMS is not suitable for aqueous phases.

- pH Adjustment: NaOD (40% in) or DCI (35% in) for pH titration if necessary.

3.2 Sample Preparation Workflow

This protocol ensures the analyte remains in the salt form (open ring) during acquisition.

- Weighing: Weigh approximately 10-15 mg of the **Pilocarpic acid sodium salt** into a clean vial.
- Dissolution: Add 600 L of .
- Standard Addition: Add 10 L of 10 mM TSP-d4 stock solution (reference set to 0.00 ppm).
- pH Verification: Check apparent pH (pD). Ensure pD > 8.0 to prevent re-cyclization to pilocarpine (which occurs under acidic conditions).
- Transfer: Transfer solution to a 5mm high-precision NMR tube.

3.3 Instrument Parameters (600 MHz recommended)

- Temperature: 298 K (25°C).
- Pulse Sequence (1H):zg30 or noesypr1d (with water suppression if residual HDO is high).
- Relaxation Delay (D1): 5 seconds (essential for quantitative integration of the carboxylate/imidazole signals).
- Scans (NS): 64 (1H), 1024+ (13C).

Results & Discussion: Spectral Analysis

The differentiation of pilocarpic acid salt from pilocarpine relies on the "Fingerprint Region" associated with the lactone ring opening.

4.1 Comparative ¹H NMR Analysis

In Pilocarpine, the protons at position 5 (the

of the lactone) are diastereotopic and appear downfield (~4.2 - 4.4 ppm) due to the ester oxygen. In **Pilocarpic acid sodium salt**, the ring opens to form a primary alcohol (

). These protons shift upfield significantly.

Table 1: Diagnostic ¹H NMR Shifts (in

)

Moiety	Proton Position	Pilocarpine (Lactone)	Pilocarpic Acid Salt (Open)	Shift Trend
Lactone/Chain	-methylene (-O)	4.20 - 4.40 (m)	3.55 - 3.65 (m)	Major Upfield Shift
Imidazole	H-2 (Between Ns)	8.50 (s)	7.60 - 7.80 (s)	Upfield (pH dependent)
Imidazole	H-4 (Ring proton)	7.10 (s)	6.90 - 7.00 (s)	Upfield
N-Methyl		3.75 (s)	3.60 - 3.70 (s)	Minor Shift
Ethyl Group	(Triplet)	1.05 (t)	0.95 - 1.00 (t)	Minor Shift

Note: Chemical shifts are approximate and pH-dependent. The key diagnostic is the disappearance of the signal at 4.2-4.4 ppm and the appearance of the signal at 3.6 ppm.

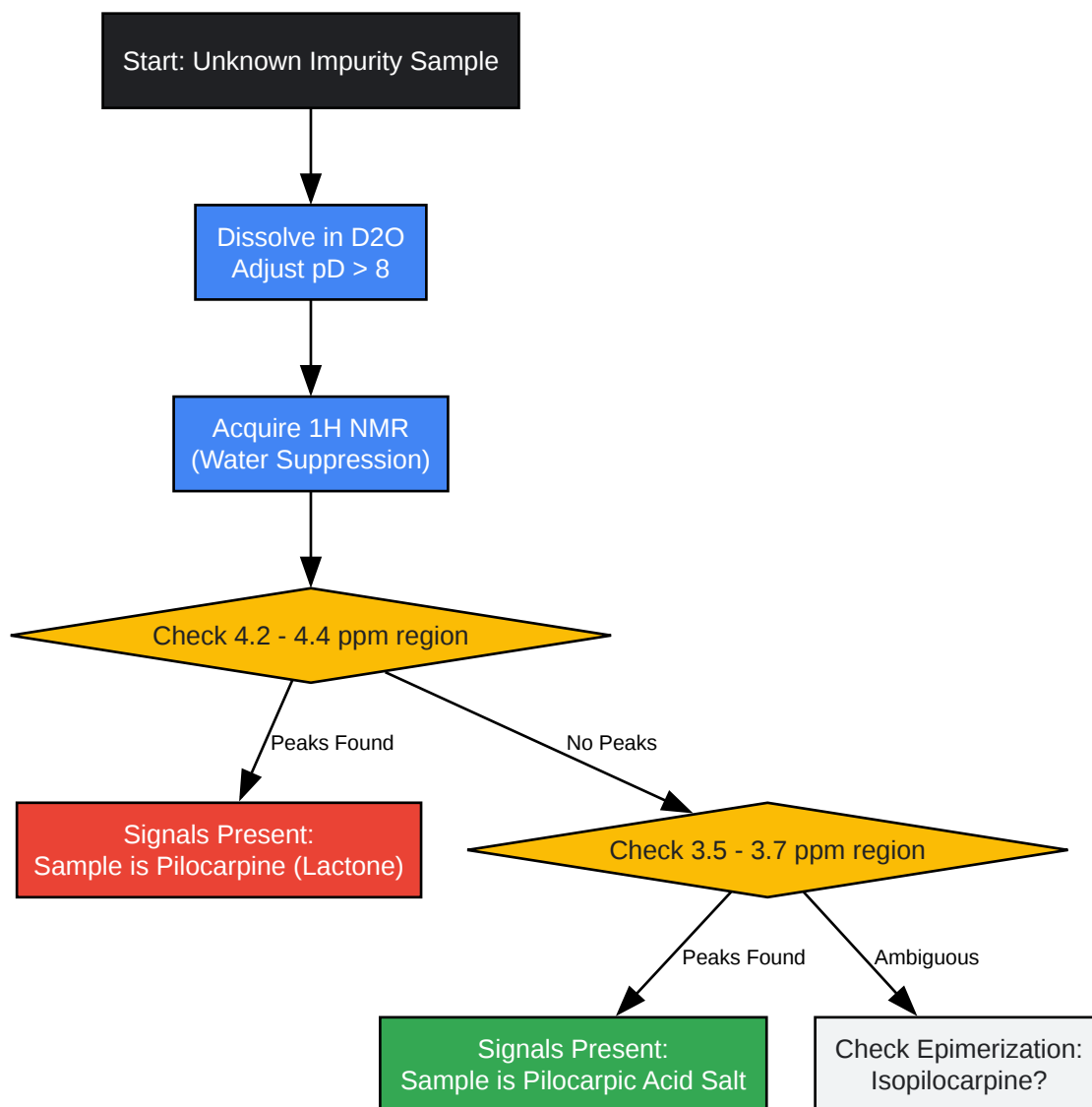
4.2 ¹³C NMR Confirmation

The most definitive confirmation comes from the Carbon-13 spectrum, specifically the carbonyl environment.

- Pilocarpine (Lactone C=O): Typically
178-180 ppm.
- Pilocarpic Acid Salt (Carboxylate
) : Shifts to
180-183 ppm (broadened if exchange is occurring).
- -Carbon () : Shifts from
70 ppm (lactone) to
60-62 ppm (primary alcohol).

Analytical Workflow Diagram

The following flowchart guides the analyst through the decision-making process when characterizing an unknown impurity sample suspected to be pilocarpic acid.



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Figure 2: Logical workflow for NMR identification of Pilocarpine hydrolysis products.

References

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